(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
CAS No.: 382596-25-0
Cat. No.: VC21103712
Molecular Formula: C20H23NO5
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 382596-25-0 |
|---|---|
| Molecular Formula | C20H23NO5 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | ethyl (2R,3S)-3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22)/t18-,19+/m0/s1 |
| Standard InChI Key | HRXCVPWHTCVYKB-RBUKOAKNSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
| SMILES | CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
| Canonical SMILES | CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
Introduction
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is a complex organic compound belonging to the class of aromatic compounds, specifically an arylpropanoic acid derivative. It features a phenylmethoxy group and an acetylamino functional group, contributing to its chemical properties and potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents .
Synthesis
The synthesis of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like chromatography are often used for purification.
Potential Applications
This compound is significant in research and development, particularly as a potential pharmacological agent. It can be used in metabolism studies or as a standard in drug development pharmacopoeia . Experimental studies would be necessary to elucidate specific biological interactions, potentially utilizing techniques such as molecular docking simulations or binding assays.
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